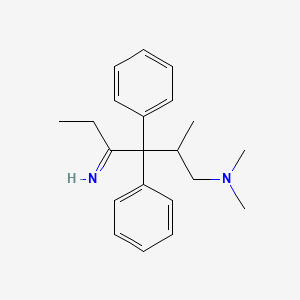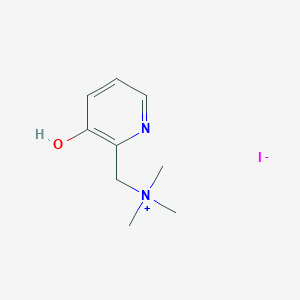![molecular formula C13H10N2 B3067123 2-Phenyl-1H-pyrrolo[3,2-C]pyridine CAS No. 37388-07-1](/img/structure/B3067123.png)
2-Phenyl-1H-pyrrolo[3,2-C]pyridine
Descripción general
Descripción
2-Phenyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C13H10N2 . It is a derivative of pyrrolopyridine, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated through various methods . One approach involves modifications of Madelung- and Fischer-syntheses of indoles . In a study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with a phenyl group attached . The SMILES string representation of the molecule is C12=NC=CC=C1C=C(C3=CC=CC=C3)N2 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali caused ring-expansion to a 1,8-naphthyridine .Physical And Chemical Properties Analysis
2-Phenyl-1H-pyrrolo[3,2-b]pyridine is a solid compound . It has a molecular weight of 194.232 Da .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound 2-Phenyl-1H-pyrrolo[3,2-C]pyridine has been explored in various chemical synthesis processes. For example, reactions of β-(lithiomethyl)azines with nitriles can lead to pyrrolo-pyridines like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, indicating its relevance in the synthesis of diverse pyrrolo derivatives (Davis, Wakefield, & Wardell, 1992). Similarly, different synthetic routes to 1H-pyrrolo[2,3-b]pyridines and their reactivity, such as nitration and reaction with Mannich bases, have been studied, suggesting the compound's utility in creating various chemical structures (Herbert & Wibberley, 1969).
Structural Analysis and Properties
X-ray structure determination of related compounds has been utilized to explore the molecular structures and properties of pyrrolo[3,2-c]pyridine derivatives. For instance, the study of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester highlights the importance of structural analysis in confirming the expected pyrrolopyridine derivatives (Chiaroni, Riche, Dekhane, & Dodd, 1994).
Biological Activity and Applications
Some derivatives of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine have been shown to exhibit biological activities. For example, a method involving the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines led to derivatives with antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019). Moreover, synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives for antiproliferative activity against cancer cell lines and tyrosine kinases have been reported, demonstrating their potential as therapeutic agents (Tang et al., 2018).
Mecanismo De Acción
While specific information on the mechanism of action of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine was not found, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Propiedades
IUPAC Name |
2-phenyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUBAOIGZXDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570082 | |
| Record name | 2-Phenyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
37388-07-1 | |
| Record name | 2-Phenyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)
![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)
![N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3067070.png)






![2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide](/img/structure/B3067119.png)
